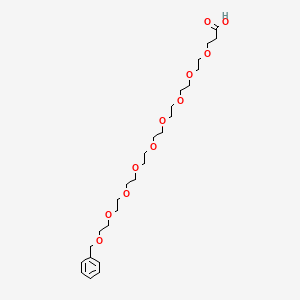

![molecular formula C42H62ClN5O8 B11929672 1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)

1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chlorid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere Ethoxy- und Indolgruppen sowie Azido- und Methoxyfunktionalitäten umfasst. Das Vorhandensein dieser Gruppen deutet darauf hin, dass die Verbindung einzigartige chemische und physikalische Eigenschaften aufweisen kann, was sie zu einem interessanten Forschungsobjekt für Chemiker, Biologen, Mediziner und Industrielle macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chlorid umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der allgemeine Ansatz umfasst die folgenden Schritte:

Bildung des Azidoethoxy-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von Ethylenglykol mit Natriumazid in Gegenwart eines geeigneten Katalysators, um das Azidoethoxy-Zwischenprodukt zu bilden.

Sequentielle Ethoxylierung: Das Azidoethoxy-Zwischenprodukt unterliegt sequentiellen Ethoxylierungsreaktionen mit Ethylenoxid, um zusätzliche Ethoxygruppen einzuführen.

Indolderivatisierung: Das ethoxylierte Zwischenprodukt wird dann mit Indolderivaten umgesetzt, um das Indol-haltige Zwischenprodukt zu bilden.

Methoxylierung: Das Indol-haltige Zwischenprodukt wird mit Methanol und einem geeigneten Katalysator methoxyliert, um Methoxygruppen einzuführen.

Finale Assemblierung: Der letzte Schritt beinhaltet die Kupplung des methoxylierten Zwischenprodukts mit dem Chloridsalz, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prozessautomatisierung umfassen, um die Produktion zu skalieren und gleichzeitig Konsistenz und Effizienz zu gewährleisten.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Azido- und Methoxygruppen, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können die Azidogruppe angreifen und sie in eine Amingruppe umwandeln.

Substitution: Die Ethoxy- und Methoxygruppen können an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid, Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen können Nukleophile wie Halogenide, Thiole oder Amine unter basischen oder sauren Bedingungen beinhalten.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Oxidierte Derivate der Azido- und Methoxygruppen.

Reduktionsprodukte: Aminoverbindungen, die aus der Reduktion der Azidogruppe resultieren.

Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Forschungsobjekt für die Untersuchung komplexer organischer Reaktionen und die Entwicklung neuer Synthesemethoden.

Biologie: Ihre potenzielle Bioaktivität kann für Anwendungen in der Arzneimittelforschung und -entwicklung untersucht werden, insbesondere als Leitstruktur für die Entwicklung neuer Pharmazeutika.

Medizin: Die Verbindung kann therapeutische Eigenschaften aufweisen, was sie zu einem Kandidaten für weitere Untersuchungen bei der Behandlung verschiedener Krankheiten macht.

Industrie: Ihre chemischen Eigenschaften können für die Entwicklung neuer Materialien wie Polymere oder Beschichtungen mit spezialisierten Funktionen genutzt werden.

Wirkmechanismus

Der Wirkmechanismus von 1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chlorid ist noch nicht vollständig verstanden. Es wird vermutet, dass die Verbindung über ihre Azido-, Methoxy- und Indolgruppen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert. Diese Interaktionen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen führt. Weitere Forschung ist erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Pfade zu klären.

Ähnliche Verbindungen:

- 1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;bromid

- 1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;iodid

Vergleich: Die Chlorid-, Bromid- und Iodidderivate dieser Verbindung haben ähnliche Kernstrukturen, unterscheiden sich aber in ihren Halogenbestandteilen. Diese Unterschiede können ihre chemische Reaktivität, Löslichkeit und Bioaktivität beeinflussen. Das Chloridderivat kann im Vergleich zu seinen Bromid- und Iodid-Gegenstücken unterschiedliche Eigenschaften aufweisen, was es in bestimmten Anwendungen einzigartig macht.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic reactions and developing new synthetic methodologies.

Biology: Its potential bioactivity may be explored for applications in drug discovery and development, particularly as a lead compound for designing new pharmaceuticals.

Medicine: The compound may exhibit therapeutic properties, making it a candidate for further investigation in the treatment of various diseases.

Industry: Its chemical properties may be leveraged for the development of new materials, such as polymers or coatings, with specialized functions.

Wirkmechanismus

The mechanism of action of 1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, through its azido, methoxy, and indole groups. These interactions may modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

- **1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;bromide

- **1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;iodide

Comparison: The chloride, bromide, and iodide derivatives of this compound share similar core structures but differ in their halide components. These differences may influence their chemical reactivity, solubility, and bioactivity. The chloride derivative may exhibit distinct properties compared to its bromide and iodide counterparts, making it unique in certain applications.

Eigenschaften

Molekularformel |

C42H62ClN5O8 |

|---|---|

Molekulargewicht |

800.4 g/mol |

IUPAC-Name |

1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride |

InChI |

InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |

InChI-Schlüssel |

YRFRBTOMOUXLRJ-UHFFFAOYSA-M |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

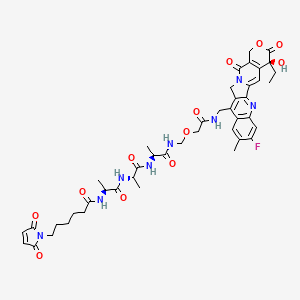

![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)

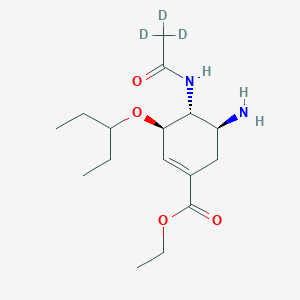

![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

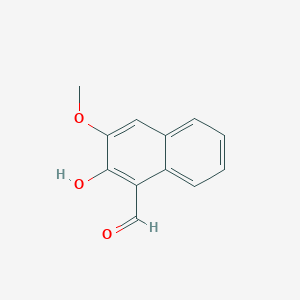

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)

![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)

![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)